molecular formula C22H26O11 B1665653 Agnuside CAS No. 11027-63-7

Agnuside

Cat. No. B1665653
CAS RN: 11027-63-7
M. Wt: 466.4 g/mol
InChI Key: GLACGTLACKLUJX-QNAXTHAFSA-N
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Description

Agnuside is a chemical compound found in Vitex agnus-castus. It is the ester of aucubin and p-hydroxybenzoic acid .


Synthesis Analysis

The extraction process for Agnuside from Vitex Negundo L. leaves has been optimized using Soxhlet Extraction, HPLC–MS/MS, and CCD-RSM Methods . The 20% ethanol-aqueous solvent system showed a better yield of Agnuside compared to ethanol, methanol, and aqueous solvent systems . Shade dried leaves showed higher yields as compared to sunlight and tray dried materials .


Molecular Structure Analysis

Agnuside has a molecular formula of C22H26O11 and an average mass of 466.44 g/mol . It has been shown in a molecular docking analysis to bind to the active site of target enzymes such as P450scc and 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD) .


Chemical Reactions Analysis

Agnuside has been recognized in the chemical analysis of Vitex agnus-castus . An electrochemical sensor based on a glassy carbon electrode improved by molecular imprinted polymer (MIP), palladium nanoparticles (Pd NPs), and multi-walled carbon nanotubes (MWCNT) (MIP/Pd/MWCNT nanocomposite) has been used for sensitive and selective measuring of Agnuside .


Physical And Chemical Properties Analysis

Agnuside has a molar mass of 466.44 g/mol . It has a melting point of 147 °C and should be stored at +4 °C .

Safety And Hazards

Agnuside is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to rinse the mouth and consult a physician .

properties

IUPAC Name

[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACGTLACKLUJX-QNAXTHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2COC(=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149191
Record name Agnuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agnuside

CAS RN

11027-63-7
Record name Agnuside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11027-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agnuside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011027637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agnuside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Agnuside
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Record name AGNUSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB24Q0OT9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
813
Citations
A Pandey, S Bani, NK Satti, BD Gupta, KA Suri - Inflammation Research, 2012 - Springer
Objective and design The purpose of this study was to elucidate the probable mechanism for the anti-arthritic activity of agnuside (AGN), a compound isolated from the leaf extract of …
Number of citations: 47 link.springer.com
A Sa, P Kb, V Pa, UP NK - J. Pharm. Res, 2012 - researchgate.net
… lead to the isolation of agnuside, tested for diphenyl-picryl-… agnuside showed remarkable free radical scavenging activity compared to standard (BHA). In vitro cytotoxic effect of agnuside …
Number of citations: 10 www.researchgate.net
P Pillarisetti, KA Myers - European journal of medicinal chemistry, 2018 - Elsevier
… An additional angiogenesis assay suggests that agnuside may actively compete with a … of agnuside analogues possessing greater potency. Our research supports that agnuside may be …
Number of citations: 6 www.sciencedirect.com
L Zhang, X Li, H Zhang, Z Huang, N Zhang… - Mediators of …, 2021 - ncbi.nlm.nih.gov
Increasing evidence has shown that NLRP3 inflammasome activation participates in chronic aseptic inflammation and is related to tissue fibrosis. Our last study also revealed the vital …
Number of citations: 16 www.ncbi.nlm.nih.gov
E Hoberg, B Meier, O Sticher - Phytochemical Analysis: An …, 2000 - Wiley Online Library
… In continuation of the project, the focus of the present work was directed to the other leading compound, agnuside. Agnuside (1) is a chemotaxonomic marker of the genus Vitex L. (…
A Nagarajan, M Majeed - Journal of Pharmacognosy and …, 2018 - phytojournal.com
… major iridoid, agnuside against the incision and excision wounds on Wistar albino rats were examined and elaborated in this study. The ethanolic extract and 25% agnuside which was …
Number of citations: 2 www.phytojournal.com
D Afzali, M Afzali - Journal of the Iranian Chemical Society, 2023 - Springer
Agnuside has beneficial effects on the body, but its high concentration in kidney can be harmful to the intestine. In this study, we tried to improve our previous report for sensitive and …
Number of citations: 0 link.springer.com
FN Moreno, EH Gilglioni, RF Garcia… - Journal of Pharmacy …, 2019 - academia.edu
This study aimed to investigate the effects of agnuside (AGN), a phytoestrogen in Vitex agnus-castus, on cellular and metabolic alterations induced by ovariectomy in rats. …
Number of citations: 2 www.academia.edu
M Afzali, A Mostafavi, T Shamspur - Sensors and Actuators B: Chemical, 2019 - Elsevier
Agnuside despite its good properties for the body, can be harmful to the kidneys in extra concentrations. So, its measurement is important. For the first time, we developed a simple, …
Number of citations: 16 www.sciencedirect.com
SK Roy, K Bairwa, J Grover, A Srivastava… - Journal of analytical …, 2015 - Springer
… Agnuside demonstrated significant suppres sion of … As negun doside and agnuside are reported as markers and bio … the content of negundoside and agnuside in the crude extracts, …
Number of citations: 8 link.springer.com

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